4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-21(2,3)15-7-5-14(6-8-15)20(27)23-19-16-12-29-13-17(16)24-25(19)11-18(26)22-9-10-28-4/h5-8H,9-13H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVYLJCZDHGFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and hydrazine derivative.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the benzamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the thieno[3,4-c]pyrazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Pyrazole-Based Benzamides
- SI112: [3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone Key Differences: Replaces the thieno-pyrazol system with a simpler pyrazole ring and lacks the methoxyethylamino side chain.
- Compound 72: 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide Key Differences: Simplified pyrazole structure without the thieno fusion or ethylene linker. Synthesis: Prepared via HBTU-mediated coupling, similar to the target compound .
B. Pyrimidine-Based Benzamides ()
- Compound 4: Molecular weight 544.56; features a pyrimidine core with nitro and aminophenyl substituents.
- Compound 5 : Molecular weight 568.42; includes bis(4-chlorophenyl) groups.
- Comparison: Pyrimidine systems offer planar geometry for DNA intercalation, contrasting with the thieno-pyrazol’s fused heterocycle. The target compound’s molecular weight is likely higher (~600–650 g/mol) due to its complex substituents .
C. Thiazolidinone Derivatives ()
- Compound 7 : Exhibits potent antimicrobial activity (pMICam = 1.86 µM/mL) with nitrobenzylidene and chlorophenyl groups.
- Compound 10 : Anticancer agent (IC₅₀ = 18.59 µM) featuring hydroxybenzylidene.
- Comparison: Thiazolidinone’s 4-oxo ring enhances metal chelation, absent in the target compound. However, both share benzamide backbones critical for target binding .
D. Antioxidant Benzamides ()
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
